molecular formula C8H12ClN3O B13476501 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one hydrochloride

6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one hydrochloride

Cat. No.: B13476501
M. Wt: 201.65 g/mol
InChI Key: NMAOADRHEUASTG-UHFFFAOYSA-N
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Description

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a compound that features a pyrrolidine ring fused to a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the pyridazinone moiety. One common method involves the use of reductive amination reactions, where a carbonyl compound reacts with an amine in the presence of a reducing agent . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the compound .

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their additional functional groups and overall molecular architecture.

Uniqueness

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both the pyrrolidine and pyridazinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c12-8-2-1-7(10-11-8)6-3-4-9-5-6;/h1-2,6,9H,3-5H2,(H,11,12);1H

InChI Key

NMAOADRHEUASTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NNC(=O)C=C2.Cl

Origin of Product

United States

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